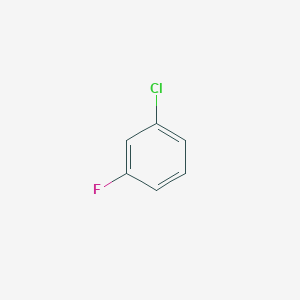

1-Chloro-3-fluorobenzene

Vue d'ensemble

Description

It is a colorless to light yellow liquid with a molecular weight of 130.55 g/mol . This compound is used as an intermediate in the synthesis of various chemicals and pharmaceuticals.

Méthodes De Préparation

1-Chloro-3-fluorobenzene can be synthesized through several methods:

Halogen Exchange Reaction: One common method involves the halogen exchange reaction, where a fluorine atom replaces a chlorine atom in a chlorobenzene derivative.

Balz-Schiemann Reaction: This method involves the diazotization of 3-chloroaniline followed by the thermal decomposition of the resulting diazonium tetrafluoroborate salt.

Analyse Des Réactions Chimiques

Electrophilic Aromatic Substitution (EAS)

The compound participates in EAS reactions, with regioselectivity influenced by halogen electronic effects:

-

Fluorine exerts a stronger -I (inductive) effect than chlorine but contributes +M (mesomeric) electron donation to the ring.

-

Chlorine has a weaker -I effect but negligible +M contribution due to poor orbital overlap.

This results in meta-directing behavior for both substituents, with fluorine slightly enhancing ortho/para reactivity compared to pure chlorobenzene .

Borylation Reactions

1-Chloro-3-fluorobenzene undergoes regioselective borylation under specific catalytic conditions:

| Reaction Conditions | Regioselectivity | Yield (%) | Isomer Ratio (Para:Others) | Source |

|---|---|---|---|---|

| DMTol-BCl₃, AlCl₃ (1:2), 100°C | Para | >95 | >95:5 |

The steric and electronic profile of the substrate favors para-borylation , with minimal meta or ortho products observed. This contrasts with 1-bromo-3-fluorobenzene, which shows similar para preference but lower reaction rates .

Nucleophilic Substitution

The chlorine atom can be replaced in SNAr (nucleophilic aromatic substitution) reactions under activating conditions:

Example Reaction:

Key factors influencing reactivity:

-

Fluorine's electron-withdrawing effect activates the ring for nucleophilic attack.

-

Steric hindrance at the ortho position reduces substitution efficiency compared to monosubstituted analogs .

Radical Reactions

Gas-phase reactions with ammonia demonstrate unique pathways:

| Reaction Partner | Major Product | Mechanism | Rate Constant (cm³/mol·s) | Source |

|---|---|---|---|---|

| NH₃ | 3-Fluoroaniline derivatives | Radical cation intermediate |

The chlorine atom facilitates radical cation stabilization, enhancing ammonia’s nucleophilic attack at the para position .

Comparative Reactivity in Halobenzene Series

Reactivity trends for EAS (relative to benzene):

| Halobenzene | Relative Rate | Dominant Effect |

|---|---|---|

| Fluorobenzene | 0.15 | -I > +M |

| Chlorobenzene | 0.03 | -I |

| This compound | 0.08 | Competing -I/+M |

The compound’s intermediate reactivity reflects fluorine’s partial resonance donation counteracting chlorine’s inductive withdrawal .

Coupling Reactions

Used in Suzuki-Miyaura cross-coupling to synthesize biaryl systems:

Representative Protocol:

The fluorine atom improves catalyst turnover by modulating electronic density at the reaction site .

Halogen Exchange Reactions

Fluorine can act as a directing group for halogen exchange:

This reaction proceeds preferentially at the meta position to chlorine .

The reactivity of this compound is governed by a balance of electronic and steric factors, making it a versatile intermediate in synthetic organic chemistry. Its para-selective borylation and unique halogen interplay highlight its utility in designing complex aromatic systems.

Applications De Recherche Scientifique

Medicinal Chemistry

1-Chloro-3-fluorobenzene is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its halogenated structure enhances biological activity and stability, making it a valuable building block in drug development.

Case Study: Fluorinated Antidepressants

Research has shown that fluorinated compounds often exhibit improved pharmacological profiles. For instance, the incorporation of fluorine into antidepressant molecules can enhance their binding affinity to neurotransmitter receptors, leading to increased efficacy and reduced side effects.

Materials Science

This compound serves as a precursor for liquid crystal materials, which are essential in the manufacture of displays and electronic devices. The unique properties of liquid crystals allow them to change orientation in response to electric fields, making them suitable for applications in LCD technology.

Case Study: Liquid Crystal Displays (LCDs)

Studies have demonstrated that incorporating this compound into liquid crystal formulations can improve thermal stability and response times, enhancing the performance of LCDs in consumer electronics.

Organic Synthesis

In organic chemistry, this compound is employed as an intermediate for synthesizing more complex organic molecules. It participates in various reactions, including nucleophilic substitutions and coupling reactions.

Example Reaction: Synthesis of Biologically Active Compounds

The compound can react with nucleophiles such as amines or alcohols to form substituted products that are precursors to biologically active compounds. This reactivity is leveraged in the synthesis of agrochemicals and specialty chemicals.

Environmental Impact Studies

Research on halogenated compounds like this compound has highlighted their potential environmental impacts due to persistence and toxicity. Studies indicate that these compounds may bioaccumulate and affect aquatic ecosystems.

Case Study: Toxicity Assessment

Investigations into the toxicity of halogenated aromatic compounds have shown that they can disrupt endocrine systems in aquatic organisms, necessitating careful evaluation before widespread use in industrial applications.

Mécanisme D'action

The mechanism of action of 1-chloro-3-fluorobenzene primarily involves its reactivity as an electrophile in nucleophilic aromatic substitution reactions. The presence of both chlorine and fluorine atoms on the benzene ring makes it a versatile intermediate for further functionalization. The molecular targets and pathways involved depend on the specific reactions and applications in which it is used .

Comparaison Avec Des Composés Similaires

1-Chloro-3-fluorobenzene can be compared with other halogenated benzenes:

1-Chloro-4-fluorobenzene: Similar in structure but with the fluorine atom in the para position, leading to different reactivity and applications.

1-Chloro-2-fluorobenzene:

1-Bromo-3-fluorobenzene: The bromine atom replaces chlorine, resulting in different reactivity patterns.

These comparisons highlight the unique properties of this compound, particularly its reactivity and versatility in various chemical reactions.

Activité Biologique

1-Chloro-3-fluorobenzene (CAS No. 625-98-9) is an aromatic compound that has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and materials science. This article delves into the biological activity of this compound, drawing from diverse sources to present a comprehensive overview.

- Molecular Formula: CHClF

- Molecular Weight: 130.55 g/mol

- Appearance: Clear colorless to light yellow liquid

- Boiling Point: Not specified in the available data

- Solubility: Not miscible in water

This compound is characterized by its unique structure, which includes both chlorine and fluorine substituents on the benzene ring. This configuration influences its reactivity and interactions with biological systems.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of halogenated aromatic compounds, including this compound. Research indicates that compounds with halogen substituents can exhibit significant antibacterial activity against various strains of bacteria. For instance, a study focusing on the structure-activity relationship of chlorinated and fluorinated compounds found that this compound demonstrated notable efficacy against Gram-positive bacteria, such as Staphylococcus aureus and Bacillus cereus .

Cytotoxicity and Cell Viability

The cytotoxic effects of this compound have been evaluated in vitro using various cell lines. In a study assessing the impact of halogenated benzenes on human cancer cell lines, it was observed that exposure to this compound resulted in decreased cell viability, particularly in lung cancer cell lines . The mechanism underlying this cytotoxicity appears to involve oxidative stress and apoptosis induction.

Case Study 1: Antibacterial Activity

In a controlled laboratory setting, researchers tested the antibacterial properties of this compound against Escherichia coli and Pseudomonas aeruginosa. The results indicated a dose-dependent inhibition of bacterial growth, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL. The compound's effectiveness was attributed to its ability to disrupt bacterial cell membranes .

Case Study 2: Cytotoxic Effects on Cancer Cells

A separate study investigated the effects of this compound on human lung adenocarcinoma cells (A549). The compound was administered at varying concentrations (0, 10, 20, and 50 µM) over a period of 24 hours. The results showed a significant reduction in cell proliferation at concentrations above 20 µM, with an IC50 value determined to be approximately 25 µM. Flow cytometry analysis revealed an increase in apoptotic cells at higher concentrations .

Research Findings

Propriétés

IUPAC Name |

1-chloro-3-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClF/c7-5-2-1-3-6(8)4-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZHJIJZEOCBKRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70870717 | |

| Record name | Benzene, 1-chloro-3-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70870717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | 1-Chloro-3-fluorobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19346 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

8.19 [mmHg] | |

| Record name | 1-Chloro-3-fluorobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19346 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

625-98-9 | |

| Record name | 1-Chloro-3-fluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=625-98-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-3-fluorobenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10271 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-chloro-3-fluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1-chloro-3-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70870717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-3-fluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.927 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key structural characteristics of 1-chloro-3-fluorobenzene?

A1: this compound is an aromatic compound with the molecular formula C6H4ClF. While its exact molecular weight can vary slightly based on isotopic composition, it's primarily determined by the most abundant isotopes of its constituent atoms.

Q2: Has this compound been identified as a product in any chemical reactions?

A2: Yes, research [] has identified this compound as a product of the UV-induced decarboxylation of 2-chloro-6-fluorobenzoic acid in a xenon matrix. The process involves the irradiation of matrix-isolated 2-chloro-6-fluorobenzoic acid with UV light (λ = 235 nm), leading to its decomposition and the formation of carbon dioxide and this compound. The vibrational signatures of this compound were identified within the spectra of the photolyzed matrix, confirming its presence as a product of this reaction.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.